6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19ClFN3O2S and its molecular weight is 383.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure
The compound 6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is involved in various chemical synthesis processes, showcasing its versatility in producing a range of heterocyclic compounds. For instance, its structural analogs have been utilized in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, indicating the compound's potential as a key intermediate in developing complex heterocycles with potential pharmacological applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial and Anticancer Properties
Research into closely related structures has shown significant antimicrobial and anticancer potential. Derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been evaluated for their antimycobacterial properties, highlighting the therapeutic potential of compounds within this chemical class against Mycobacterium tuberculosis. This suggests that this compound could serve as a valuable scaffold for designing new antimycobacterial agents (Nallangi et al., 2014).
Synthetic Methodologies
The compound and its analogs have been central to developing new synthetic methodologies for creating heterocyclic structures. For example, phosphine-catalyzed [4 + 2] annulation processes have utilized similar compounds to synthesize highly functionalized tetrahydropyridines, showcasing the utility of this chemical framework in organic synthesis and the potential for generating diverse pharmacologically relevant structures (Zhu, Lan, & Kwon, 2003).
Molecular Modification for Enhanced Biological Activity
Molecular modification of known antimycobacterial molecules, including structures similar to this compound, has led to the synthesis of derivatives with improved activity against Mycobacterium tuberculosis. This exemplifies the compound's relevance in drug discovery, particularly in optimizing biological properties for enhanced therapeutic efficacy (Nallangi et al., 2014).
Properties
IUPAC Name |
6-ethyl-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S.ClH/c1-2-21-8-7-12-13(9-21)24-17(14(12)15(19)22)20-16(23)10-3-5-11(18)6-4-10;/h3-6H,2,7-9H2,1H3,(H2,19,22)(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGGWSMSJGFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.